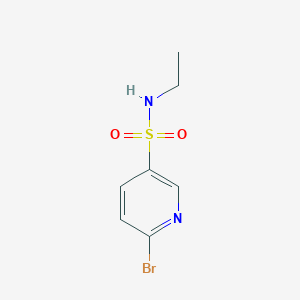

6-Bromo-N-ethylpyridine-3-sulfonamide

Description

Overview of Pyridine (B92270) Sulfonamide Scaffolds in Organic Synthesis

The pyridine sulfonamide scaffold is a privileged structure in chemical synthesis, primarily because the sulfonamide group (-SO₂NH-) is a critical pharmacophore found in numerous therapeutic agents. eurjchem.com Sulfonamides are recognized for a broad spectrum of biological activities, and their synthesis has been a persistent focus of research in organic chemistry. cbijournal.comresearchgate.net The pyridine ring itself is a key component of many natural products and pharmaceuticals, contributing to the molecule's polarity, basicity, and ability to engage in hydrogen bonding.

The most conventional method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine, often in the presence of a base such as pyridine. cbijournal.com Researchers have developed numerous methodologies to refine this process, aiming for higher yields and greater efficiency. cbijournal.com Pyridine-based sulfonamides have been specifically investigated as potential antidiabetic agents and as inhibitors for enzymes like carbonic anhydrase. eurjchem.comnih.gov The combination of these two moieties—pyridine and sulfonamide—creates a versatile scaffold that allows for systematic structural modifications to explore structure-activity relationships.

Academic Significance of Halogenated Pyridine Derivatives as Synthetic Intermediates

Halogenated pyridine derivatives are indispensable building blocks in synthetic chemistry, serving as versatile intermediates for the construction of more complex molecules for the pharmaceutical and agrochemical industries. researchgate.netnih.govchemrxiv.org The presence of a halogen atom (F, Cl, Br, I) on the pyridine ring introduces a reactive handle that enables a variety of subsequent cross-coupling reactions and other transformations. chemrxiv.org This carbon-halogen bond is a key site for diversification, allowing chemists to introduce new functional groups and build molecular complexity with high regiocontrol. chemrxiv.org

The halogenation of the pyridine ring itself can be challenging due to its electron-deficient nature, which makes it less reactive towards typical electrophilic aromatic substitution compared to benzene (B151609). nih.gov Consequently, significant research has been dedicated to developing effective and regioselective halogenation methods. nih.govchemrxiv.org The strategic placement of a halogen, such as bromine, on the pyridine core is vital, as it provides a reliable point for chemical modification in the later stages of a synthetic sequence. chemrxiv.orgchemrxiv.org

Specific Research Focus: 6-Bromo-N-ethylpyridine-3-sulfonamide as a Model Compound for Chemical Investigations

To illustrate the chemical principles discussed, this article focuses on This compound . This compound serves as an exemplary model for academic investigation as its structure embodies the key features of both a halogenated pyridine and an N-substituted sulfonamide. It possesses a pyridine ring substituted at the 6-position with a bromine atom and at the 3-position with an N-ethylsulfonamide group. This specific arrangement of functional groups makes it a valuable substrate for studying synthetic methodologies and the chemical properties arising from the interplay between these moieties.

The synthesis of this compound can be logically approached through a two-step process based on established chemical principles. The first step would involve the preparation of the key intermediate, 6-bromo-pyridine-3-sulfonyl chloride . chemicalbook.com This precursor can be synthesized from starting materials like 3-aminopyridine through diazotization followed by a substitution reaction. google.com

In the second step, the sulfonyl chloride intermediate is reacted with ethylamine (B1201723). This nucleophilic substitution reaction at the sulfonyl group forms the desired sulfonamide bond. This classic method remains a cornerstone of sulfonamide synthesis. cbijournal.com Alternative modern approaches, such as the manganese-catalyzed N-alkylation of a primary sulfonamide using alcohols as the alkylating agent, also provide pathways to such N-substituted products. organic-chemistry.orgacs.org

The physicochemical properties of this compound are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₉BrN₂O₂S |

| Molecular Weight | 265.13 g/mol |

| Appearance | Expected to be a solid at room temperature |

| Key Functional Groups | Pyridine, Bromine, N-ethylsulfonamide |

Table of Compounds

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 6-bromo-pyridine-3-sulfonyl chloride |

| 3-aminopyridine |

| Ethylamine |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H9BrN2O2S |

|---|---|

Molecular Weight |

265.13 g/mol |

IUPAC Name |

6-bromo-N-ethylpyridine-3-sulfonamide |

InChI |

InChI=1S/C7H9BrN2O2S/c1-2-10-13(11,12)6-3-4-7(8)9-5-6/h3-5,10H,2H2,1H3 |

InChI Key |

SMTMSUCIHZUKIN-UHFFFAOYSA-N |

Canonical SMILES |

CCNS(=O)(=O)C1=CN=C(C=C1)Br |

Origin of Product |

United States |

Reactivity and Derivatization Pathways of 6 Bromo N Ethylpyridine 3 Sulfonamide

Cross-Coupling Reactions at the Bromine Position (C-6)

The carbon-bromine bond on the electron-deficient pyridine (B92270) ring is a versatile handle for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through transition-metal-catalyzed cross-coupling reactions.

Palladium-catalyzed C-N cross-coupling, particularly the Buchwald-Hartwig amination, is a powerful method for the synthesis of N-aryl and N-heteroaryl compounds. researchgate.netacs.org This methodology is widely applied in medicinal chemistry and process chemistry for its reliability and broad substrate scope. researchgate.netmit.edu In the context of 6-Bromo-N-ethylpyridine-3-sulfonamide, the bromine atom at the C-6 position can be readily displaced by a variety of nitrogen nucleophiles.

The reaction typically involves a palladium precatalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical and has been the subject of extensive development, with biaryl phosphine ligands like XPhos and RuPhos showing excellent reactivity for challenging substrates. nih.gov These catalysts are effective for a wide range of (hetero)aryl chlorides and bromides under mild conditions. mit.edu The reaction of this compound with primary or secondary amines, anilines, or other nitrogen-containing heterocycles would proceed by oxidative addition of the C-Br bond to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.

Table 1: Representative Conditions for Palladium-Catalyzed C-N Coupling of this compound

| Entry | Amine Nucleophile | Palladium Source | Ligand | Base | Solvent | Temp (°C) |

| 1 | Morpholine | Pd₂(dba)₃ | RuPhos | LiHMDS | Toluene | 100 |

| 2 | Aniline | Pd(OAc)₂ | XPhos | K₂CO₃ | Dioxane | 110 |

| 3 | Benzylamine | Pre-L3 (RuPhos precatalyst) | - | Cs₂CO₃ | THF | 80 |

| 4 | Indazole | Pd₂(dba)₃ | BINAP | K₃PO₄ | DMF | 120 |

This table is illustrative of typical conditions and may require optimization for specific substrates.

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, provides an alternative and often more economical approach to C-N bond formation compared to palladium-based methods. nih.gov This reaction is particularly attractive for the direct N-arylation of sulfonamides, avoiding the use of potentially genotoxic sulfonyl chlorides and aromatic amines. nih.govresearchgate.net Recent advancements have led to the development of highly effective catalytic systems that operate under milder conditions and with a broader substrate scope, including heteroaryl bromides. lookchem.comresearchgate.net

For this compound, this methodology would be applied to couple it with other primary or secondary sulfonamides. The reaction typically employs a copper(I) salt, such as CuI or Cu₂O, in the presence of a ligand and a base. nih.govnie.edu.sg Oxalamides and 4-hydroxypicolinamides have been identified as powerful ligands for these transformations, enabling the coupling of a wide range of sulfonamides with (hetero)aryl bromides at moderate temperatures. nih.govresearchgate.net The use of microwave heating has also been shown to accelerate these reactions. researchgate.net

Table 2: Typical Conditions for Copper-Catalyzed N-Arylation with Heteroaryl Bromides

| Entry | Sulfonamide | Copper Source | Ligand | Base | Solvent | Temp (°C) |

| 1 | Methanesulfonamide | CuI | N,N-dimethylcyclohexane | K₂CO₃ | Dioxane | 110 |

| 2 | Benzenesulfonamide | Cu₂O | 4-hydroxypicolinamide | Cs₂CO₃ | DMF | 100 |

| 3 | p-Toluenesulfonamide | CuI | Oxalamide | K₃PO₄ | Toluene | 100 |

| 4 | N-Methylmethanesulfonamide | CuI | None | Cs₂CO₃ | DMF | 135 |

This table represents general conditions reported for the N-arylation of sulfonamides with aryl/heteroaryl bromides. nih.govnie.edu.sg

Nickel catalysis has emerged as a powerful platform for cross-coupling reactions, offering a cost-effective and highly reactive alternative to palladium. researchgate.net Nickel-catalyzed reductive cross-coupling reactions are particularly noteworthy, as they often proceed under mild conditions and exhibit broad functional group tolerance. nih.govudel.edu These methods can couple two electrophiles, such as an aryl bromide and an activated amine derivative (e.g., an N-alkyl pyridinium (B92312) salt), using a stoichiometric reductant like manganese metal. researchgate.netnih.gov

In the context of this compound, nickel catalysis could be employed for C-N bond formation with various nitrogen sources. nih.gov The mechanism typically involves the reduction of a Ni(II) precatalyst to an active Ni(0) species. Oxidative addition of the aryl bromide (this compound) to the Ni(0) center forms an arylnickel(II) intermediate. This intermediate can then react with the nitrogen coupling partner through various pathways, including reductive cross-electrophile coupling, to form the desired C-N bond. udel.eduresearchgate.net

The Suzuki-Miyaura reaction is one of the most widely used methods for C-C bond formation, coupling an organoboron species (like a boronic acid or ester) with an organohalide. wikipedia.org This reaction is catalyzed by a palladium complex and requires a base. wikipedia.org It is extensively used in the pharmaceutical industry due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids. acs.org

The bromine atom of this compound makes it an excellent substrate for Suzuki coupling. It can be coupled with various aryl, heteroaryl, or vinyl boronic acids to introduce diverse substituents at the C-6 position. While pyridine-containing substrates can sometimes be challenging, effective catalyst systems, often employing specialized phosphine ligands, have been developed to facilitate these transformations. researchgate.netacs.org The reaction of 6-bromo-pyridines with boronic acids generally proceeds efficiently to yield substituted bipyridines and other arylated pyridines. acs.orgmdpi.com

Table 3: Illustrative Conditions for Suzuki Coupling of this compound

| Entry | Boronic Acid | Palladium Catalyst | Base | Solvent | Temp (°C) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | 80 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Na₂CO₃ (1M aq.) | DME | 90 |

| 3 | Thiophene-2-boronic acid | Pd(PPh₃)₂Cl₂ (5 mol%) | Na₂CO₃ (1M aq.) | 1,4-Dioxane | Reflux |

| 4 | Pyridine-3-boronic acid | Pd₂(dba)₃/P(t-Bu)₃ | K₂CO₃ | Toluene | 100 |

This table provides examples of common conditions used for Suzuki reactions involving heteroaryl bromides. acs.orgmdpi.com

Transformations Involving the Sulfonamide Group

The N-ethylsulfonamide moiety is another key site for functionalization, although it is generally less reactive than the C-Br bond.

The sulfonamide group itself is a versatile functional handle. nih.gov While the N-H proton of a primary sulfonamide is acidic and allows for various reactions, the N-ethyl group in the target molecule precludes direct N-alkylation or N-arylation at that site. However, more advanced transformations can be envisioned.

Recent methodologies have been developed for the conversion of primary sulfonamides into other functional groups via the formation of a sulfinate salt intermediate. chemrxiv.org This is achieved through the condensation of the primary sulfonamide with an aldehyde, catalyzed by an N-heterocyclic carbene (NHC), to form a transient N-sulfonylimine, which then undergoes reductive deamination. While this compound is a secondary sulfonamide, related strategies could potentially be adapted for its transformation. Furthermore, the sulfonamide group can act as a directing group in C-H activation reactions, facilitating functionalization at adjacent positions on the pyridine ring, although this is beyond the scope of direct sulfonamide nitrogen transformation. nih.govresearchgate.net

Conversion to Sulfonimidamides and Other Sulfonyl Derivatives

The sulfonamide group in this compound is a versatile handle for the synthesis of other sulfur-containing functional groups, most notably sulfonimidamides. Sulfonimidamides are analogues of sulfonamides where one of the sulfonyl oxygens is replaced by a nitrogen atom. This transformation can be achieved through a one-pot reaction that proceeds via an in-situ generated sulfonimidoyl chloride intermediate. rsc.orgresearchgate.net

The general methodology involves the reaction of the parent sulfonamide with a chlorinating agent, such as N-chlorosuccinimide or a combination of phosphorus pentachloride and phosphorus oxychloride, to form the transient sulfonimidoyl chloride. researchgate.netnih.gov This reactive intermediate is not isolated but is immediately subjected to nucleophilic substitution with a primary or secondary amine to yield the desired sulfonimidamide. rsc.orgresearchgate.net This approach provides a convenient and accessible route to a diverse range of N-substituted sulfonimidamides.

While specific studies on the conversion of this compound to a sulfonimidamide are not extensively documented, the established protocols for other aromatic sulfonamides are expected to be applicable. The reaction conditions would likely involve the initial formation of the sulfonimidoyl chloride, followed by the addition of the desired amine.

| Starting Material | Reagents | Intermediate | Product | Reference |

| R-SO₂NHR' | 1. Chlorinating Agent (e.g., NCS, PCl₅/POCl₃)2. Amine (R''R'''NH) | R-S(O)(NR')Cl | R-S(O)(NR')NR''R''' | rsc.orgresearchgate.netnih.gov |

Reactivity of the Pyridine Core and Directed Functionalization

The pyridine ring of this compound is an electron-deficient aromatic system, a characteristic that governs its reactivity towards both nucleophilic and electrophilic reagents. The positions of the substituents—the bromo group at C6 and the N-ethylsulfonamide group at C3—further influence the regioselectivity of these reactions.

Regioselective Functionalization of the Pyridine Ring with Diverse Nucleophiles

The bromine atom at the 6-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). The positions ortho and para to the ring nitrogen (C2, C4, and C6) are electronically activated for nucleophilic attack. The presence of the electron-withdrawing sulfonamide group can further influence the reactivity of the ring. Consequently, the bromine atom at C6 serves as a good leaving group, allowing for the introduction of a variety of nucleophiles at this position.

Common nucleophiles used in these reactions include amines, alkoxides, and thiols. For instance, the reaction of 2-halopyridines with amines is a well-established method for the synthesis of 2-aminopyridine (B139424) derivatives. nih.govresearchgate.net These reactions can be carried out under thermal conditions or facilitated by microwave heating, often in the presence of a base. tandfonline.comtandfonline.com Similarly, sulfur-centered nucleophiles, such as thiols, readily displace the halogen in halopyridines to form the corresponding thioethers. tandfonline.comresearchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, provide another powerful avenue for the functionalization of the 6-bromo position. nobelprize.orgsigmaaldrich.com These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of aryl, vinyl, alkynyl, and amino substituents.

| Reaction Type | Nucleophile/Reagent | Product Type | Reference |

| Nucleophilic Aromatic Substitution (SNAr) | Amines (R₂NH) | 6-Amino-N-ethylpyridine-3-sulfonamide derivatives | nih.govresearchgate.net |

| Nucleophilic Aromatic Substitution (SNAr) | Thiols (RSH) | 6-Thioether-N-ethylpyridine-3-sulfonamide derivatives | tandfonline.comresearchgate.net |

| Suzuki-Miyaura Coupling | Arylboronic acids | 6-Aryl-N-ethylpyridine-3-sulfonamide derivatives | nobelprize.orgsigmaaldrich.com |

| Buchwald-Hartwig Amination | Amines (R₂NH) | 6-Amino-N-ethylpyridine-3-sulfonamide derivatives | sigmaaldrich.com |

Electrophilic and Nucleophilic Substitution Patterns on Halogenated Pyridines

Electrophilic Substitution: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution. quimicaorganica.orgyoutube.com Any electrophilic attack that does occur is directed to the meta-positions (C3 and C5) relative to the ring nitrogen, as the intermediates formed by attack at these positions are less destabilized. In this compound, the 3-position is already substituted. Therefore, any further electrophilic substitution would be expected to occur at the 5-position, although harsh reaction conditions would likely be required. quimicaorganica.org

Nucleophilic Substitution: As previously discussed, the pyridine ring is activated towards nucleophilic substitution at the ortho and para positions (C2, C4, and C6). The presence of a halogen at one of these positions makes it an excellent leaving group for SNAr reactions. In the case of this compound, the bromine atom at the 6-position is the primary site for nucleophilic attack. The electron-withdrawing nature of both the ring nitrogen and the sulfonamide group at the 3-position enhances the electrophilicity of the carbon atom bonded to the bromine, facilitating its displacement by a wide range of nucleophiles. nih.govresearchgate.nettandfonline.com

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of 6-Bromo-N-ethylpyridine-3-sulfonamide, providing detailed information about the chemical environment of each atom.

1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR Techniques for Structural Confirmation

One-dimensional (1D) NMR spectroscopy, including ¹H and ¹³C NMR, offers the initial framework for the molecule's structure. In the ¹H NMR spectrum, the ethyl group would be identifiable by a characteristic triplet and quartet pattern. The aromatic protons on the pyridine (B92270) ring would appear as distinct signals in the downfield region, typically between 7.0 and 9.0 ppm, with their coupling patterns revealing their relative positions. The proton attached to the sulfonamide nitrogen would likely appear as a broad singlet.

The ¹³C NMR spectrum would complement this by showing distinct signals for each carbon atom. The carbon atoms of the pyridine ring would resonate in the aromatic region (120-160 ppm), while the ethyl group carbons would appear in the upfield region.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning these signals.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, for instance, connecting the methyl and methylene (B1212753) protons of the ethyl group and adjacent protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the entire molecular structure, for instance, by connecting the ethyl group to the sulfonamide sulfur atom and the sulfonamide group to the pyridine ring.

While specific experimental data for this compound is not publicly available, the expected chemical shifts can be estimated based on known data for similar sulfonamide derivatives.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Note: These are estimated values based on analogous structures and have not been experimentally verified for this specific compound.)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Pyridine C2 | ~8.8 | ~152 |

| Pyridine C4 | ~8.2 | ~138 |

| Pyridine C5 | - | ~122 |

| Pyridine C6 | - | ~145 |

| Ethyl CH₂ | ~3.2 (q) | ~43 |

| Ethyl CH₃ | ~1.2 (t) | ~15 |

| NH | ~8.5 (br s) | - |

Conformational Analysis via NOESY and HOESY Experiments

The conformation of the N-ethyl group relative to the pyridine ring can be investigated using Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Overhauser Effect Spectroscopy (HOESY). These experiments detect through-space interactions between nuclei that are close to each other, typically within 5 Å.

NOESY experiments could reveal correlations between the protons of the ethyl group and the protons on the pyridine ring, providing insights into the preferred spatial arrangement of the ethyl substituent.

HOESY can provide information on the proximity of protons to other nuclei like ¹³C, further refining the conformational model.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in this compound by detecting the vibrational modes of its chemical bonds.

The key functional groups would produce characteristic absorption bands:

Sulfonamide group (SO₂NH): Strong asymmetric and symmetric stretching vibrations for the S=O bonds are expected in the regions of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. The N-H stretching vibration would appear around 3300 cm⁻¹.

Pyridine ring: C-H stretching vibrations would be observed above 3000 cm⁻¹, while C=C and C=N stretching vibrations would appear in the 1600-1400 cm⁻¹ region.

C-Br bond: A stretching vibration is expected in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

Ethyl group: C-H stretching and bending vibrations would be present in the 2980-2850 cm⁻¹ and 1470-1370 cm⁻¹ regions, respectively.

Table 2: Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound (Note: These are typical ranges for the specified functional groups.)

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H (Sulfonamide) | Stretching | ~3300 |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C-H (Aliphatic) | Stretching | 2980-2850 |

| C=C, C=N (Pyridine) | Stretching | 1600-1400 |

| S=O (Sulfonamide) | Asymmetric Stretching | 1350-1300 |

| S=O (Sulfonamide) | Symmetric Stretching | 1160-1140 |

| S-N (Sulfonamide) | Stretching | ~900 |

| C-Br | Stretching | 600-500 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for accurately determining the molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound, with a chemical formula of C₇H₉BrN₂O₂S, HRMS would provide an exact mass measurement. The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 Da (for the ⁷⁹Br and ⁸¹Br isotopes). This isotopic signature is a definitive confirmation of the presence of a single bromine atom in the molecule.

X-ray Crystallography

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound at the atomic level. wikipedia.org

Determination of Molecular Geometry and Absolute Configuration

By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise coordinates of each atom in the crystal lattice. This information allows for the accurate measurement of bond lengths, bond angles, and torsion angles, providing a complete picture of the molecule's geometry. nih.gov

For instance, the planarity of the pyridine ring and the geometry around the tetrahedral sulfur atom of the sulfonamide group can be precisely defined. Furthermore, X-ray crystallography can reveal details about intermolecular interactions, such as hydrogen bonding involving the sulfonamide N-H group, which dictate how the molecules pack in the solid state. If the compound is chiral and crystallizes in a non-centrosymmetric space group, X-ray crystallography can also be used to determine its absolute configuration. mdpi.comnih.govrsc.org

Table 3: Illustrative Crystallographic Parameters for a Hypothetical Crystal of this compound (Note: This data is hypothetical and serves to illustrate the type of information obtained from an X-ray crystallography experiment.)

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 95.5 |

| Volume (ų) | 1035 |

| Z | 4 |

| S-O Bond Length (Å) | ~1.43 |

| S-N Bond Length (Å) | ~1.63 |

| C-S Bond Length (Å) | ~1.77 |

Analysis of Intramolecular and Intermolecular Interactions

The supramolecular structure of this compound is dictated by a variety of intermolecular forces. These interactions are crucial for understanding its solid-state properties and behavior. For sulfonamides, strong intermolecular hydrogen bonds and π-π interactions are often the primary forces driving the crystal packing arrangement. nih.gov

Hydrogen Bonding: The sulfonamide group (-SO₂NH-) is a potent hydrogen bond donor (the N-H group) and acceptor (the two sulfonyl oxygen atoms). The pyridine ring's nitrogen atom also serves as a potential hydrogen bond acceptor. These features allow for the formation of robust intermolecular networks. It is anticipated that the N-H group of one molecule would engage in hydrogen bonding with a sulfonyl oxygen atom or the pyridine nitrogen of a neighboring molecule, leading to the formation of dimers, chains, or more complex three-dimensional arrays.

π-Stacking: The aromatic pyridine ring is capable of engaging in π-π stacking interactions. These interactions, arising from the alignment of aromatic rings in adjacent molecules, contribute significantly to the stabilization of the crystal lattice. researchgate.net

Halogen Bonding: The bromine atom on the pyridine ring can participate in halogen bonding, where it acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic site on an adjacent molecule, such as a sulfonyl oxygen or the pyridine nitrogen. Short Br⋯Br contacts have also been observed in the crystal structures of similar bromo-pyridine compounds, further stabilizing the molecular packing. researchgate.net

A summary of potential non-covalent interactions is presented below.

| Interaction Type | Potential Donor | Potential Acceptor | Significance |

| Hydrogen Bond | Sulfonamide N-H | Sulfonyl Oxygen (O=S), Pyridine Nitrogen | Primary driver of molecular assembly |

| π-π Stacking | Pyridine Ring (π-system) | Pyridine Ring (π-system) | Stabilizes crystal packing through aromatic interactions |

| Halogen Bond | Bromine Atom | Sulfonyl Oxygen, Pyridine Nitrogen | Directional interaction contributing to supramolecular architecture |

Crystal Packing and Polymorphism Studies

The combination of the aforementioned intermolecular forces governs the specific arrangement of molecules in the solid state, known as crystal packing. The directional and robust nature of hydrogen bonds, in concert with the less directional but significant π-stacking and halogen bonding, creates a highly ordered three-dimensional structure.

Polymorphism, the ability of a compound to crystallize in multiple different crystal structures, is a well-documented phenomenon in sulfonamides. nih.gov This arises because the molecule's conformational flexibility and the variety of possible intermolecular interactions (e.g., different hydrogen-bonding motifs) can lead to different, stable packing arrangements under varying crystallization conditions. nih.govnih.gov Each polymorph, having a unique crystal lattice, can exhibit distinct physical properties. The control and characterization of crystal polymorphs are therefore of significant importance. nih.gov

The interplay of these interactions determines the final crystal lattice as detailed in the following table.

| Intermolecular Force | Influence on Crystal Packing |

| Hydrogen Bonding | Often forms one-dimensional chains or two-dimensional sheets that define the primary structural motif. |

| π-π Stacking | Stacks the hydrogen-bonded sheets or chains into a three-dimensional structure. |

| Halogen Bonding | Provides additional directional stability, linking molecules in ways that may not be achieved by hydrogen bonding alone. |

Other Spectroscopic Techniques

While crystallographic methods detail solid-state structure, other spectroscopic techniques are essential for confirming molecular structure and elemental composition.

UV-Vis Spectroscopy: Ultraviolet-visible spectroscopy is used to study the electronic transitions within a molecule. For this compound, the pyridine ring constitutes the primary chromophore. The expected UV-Vis spectrum would display absorption bands corresponding to π→π* and n→π* transitions characteristic of aromatic heterocyclic systems.

| Transition Type | Expected Wavelength Range (nm) | Chromophore |

| π → π | 200-300 | Pyridine Ring |

| n → π | >300 | Pyridine Ring, Sulfonyl Group |

ICP-OES: Inductively Coupled Plasma - Optical Emission Spectrometry is a highly sensitive technique for elemental analysis. It is not used for determining molecular structure but for quantifying the elemental composition of a sample. In the context of this compound, ICP-OES could be employed to accurately determine the concentration of sulfur or to detect and quantify trace metallic impurities that may be present from the synthetic process.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for 6-Bromo-N-ethylpyridine-3-sulfonamide would provide fundamental insights into its molecular properties.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. Using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), the molecular geometry of this compound would be fully optimized to find the structure corresponding to the lowest energy on the potential energy surface. This process yields precise information on bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, an electronic structure analysis can be performed. This would reveal the distribution of electrons within the molecule, highlighting regions of high and low electron density. Such an analysis is crucial for understanding the molecule's polarity, reactivity, and intermolecular interactions.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Note: This table is illustrative of the type of data obtained from DFT calculations and does not represent actual calculated values for this specific molecule.)

| Parameter | Bond/Angle | Value |

| Bond Length | C-Br | 1.90 Å |

| Bond Length | S-N | 1.65 Å |

| Bond Length | S=O | 1.45 Å |

| Bond Angle | C-S-N | 107° |

| Dihedral Angle | C-C-S-N | 85° |

Frontier Molecular Orbital (FMO) theory is a key concept for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. From the HOMO and LUMO energies, various reactivity indices, or quantum chemical parameters, can be calculated to quantify the molecule's chemical behavior.

The presence of rotatable bonds in this compound, such as the bond between the sulfur atom and the ethyl group's nitrogen, allows for different spatial arrangements, or conformations. A conformational analysis would involve systematically rotating these bonds and calculating the energy of each resulting conformation.

This process generates a potential energy surface, or energy landscape, which maps the energy of the molecule as a function of its geometry. The minima on this landscape correspond to stable conformations, while the peaks represent transition states between them. This analysis is vital for understanding the flexibility of the molecule and identifying its most likely shapes.

From the foundational DFT calculations, a suite of quantum chemical parameters can be derived to provide a more detailed picture of reactivity. These parameters quantify concepts from chemical reactivity theory.

Table 2: Key Quantum Chemical Parameters Derived from FMO Analysis (Note: The formulas and interpretations are standard, but specific values for this compound are not available.)

| Parameter | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of the molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | The resistance of the molecule to change its electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the molecule's ability to act as an electrophile. |

These parameters would allow for a quantitative assessment of the stability and reactivity of this compound.

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a small molecule, like this compound, might interact with a larger macromolecular receptor.

Molecular docking simulations would be performed to place the optimized structure of this compound into the binding site of a hypothetical receptor. The goal of these simulations is to find the preferred orientation of the ligand within the binding pocket that results in the lowest interaction energy.

The results of docking studies would elucidate potential binding motifs. This involves identifying the specific intermolecular interactions that stabilize the ligand-receptor complex. Key interactions for a sulfonamide-containing molecule like this would likely include:

Hydrogen Bonding: The sulfonamide group's oxygen and nitrogen atoms are potential hydrogen bond acceptors and donors, respectively. The nitrogen atom on the pyridine (B92270) ring can also act as a hydrogen bond acceptor.

Hydrophobic Interactions: The ethyl group and the pyridine ring can engage in hydrophobic interactions with nonpolar regions of a binding pocket.

Halogen Bonding: The bromine atom on the pyridine ring could potentially form halogen bonds, a type of non-covalent interaction.

By analyzing the top-scoring docking poses, a detailed map of these potential interactions can be constructed, providing a theoretical basis for how this compound might be recognized by a macromolecular partner.

Prediction of Interaction Sites and Energetics in Theoretical Systems

The prediction of interaction sites in this compound is crucial for understanding its potential role in chemical reactions and biological systems. Computational methods, particularly those based on quantum mechanics, can map the electronic landscape of the molecule to identify regions susceptible to electrophilic or nucleophilic attack, as well as sites for non-covalent interactions.

Molecular Electrostatic Potential (MEP) surfaces are commonly calculated to visualize the charge distribution and predict sites for intermolecular interactions. For this compound, regions of negative electrostatic potential are expected to be concentrated around the oxygen atoms of the sulfonamide group and the nitrogen atom of the pyridine ring, indicating their susceptibility to electrophilic attack or coordination with metal ions. Conversely, areas of positive potential are likely to be found around the hydrogen atoms, particularly the one attached to the sulfonamide nitrogen, making it a potential hydrogen bond donor.

Frontier Molecular Orbital (FMO) theory is another key tool. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The distribution of HOMO density indicates the sites most likely to donate electrons in a reaction (nucleophilic centers), while the LUMO distribution highlights the sites most likely to accept electrons (electrophilic centers). For sulfonamides, the HOMO is often localized on the benzene (B151609) or pyridine ring and the sulfonamide nitrogen, while the LUMO can be distributed over the sulfonyl group and the aromatic ring. The energy gap between HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

Energetic calculations can predict the stability of different conformations of the molecule. For this compound, rotation around the C-S and S-N bonds can lead to different conformers. Computational methods can determine the relative energies of these conformers and the energy barriers for their interconversion, providing insight into the molecule's flexibility and predominant shapes in different environments.

The following table summarizes the likely interaction sites based on general principles of electronic structure for pyridine sulfonamides:

| Interaction Type | Predicted Molecular Site | Rationale |

| Nucleophilic Attack | Carbon atoms of the pyridine ring, Sulfonyl sulfur | Electron-deficient centers, indicated by LUMO distribution |

| Electrophilic Attack | Pyridine Nitrogen, Sulfonamide Oxygen atoms | High electron density, indicated by MEP and HOMO distribution |

| Hydrogen Bonding (Donor) | N-H group of the sulfonamide | Polar bond with a partial positive charge on hydrogen |

| Hydrogen Bonding (Acceptor) | Pyridine Nitrogen, Sulfonamide Oxygen atoms | Lone pairs of electrons |

Quantitative Structure-Activity Relationship (QSAR) Methodologies focused on Structural Parameters and Their Correlation with Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a compound with its reactivity or biological activity. nih.govnih.gov For this compound, QSAR methodologies can be employed to predict its behavior in various chemical systems by analyzing a range of calculated structural parameters, also known as molecular descriptors.

The development of a QSAR model for a class of compounds including this compound would involve the calculation of numerous descriptors. electrochemsci.org These descriptors fall into several categories:

Electronic Descriptors: These quantify the electronic properties of the molecule. Examples include HOMO and LUMO energies, the HOMO-LUMO gap, dipole moment, and atomic charges (e.g., Mulliken charges). These are critical for modeling reactions where charge transfer and electrostatic interactions are dominant. tandfonline.com

Steric Descriptors: These describe the size and shape of the molecule. Molar refractivity (MR) and van der Waals volume are common examples that can influence how a molecule fits into an active site or approaches another reactant.

Lipophilic Descriptors: The partition coefficient (log P) is the most common descriptor in this category, quantifying the hydrophobicity of a molecule. This is crucial for predicting its solubility and transport properties.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching.

Once calculated, these descriptors for a series of related pyridine sulfonamides would be used to build a mathematical model, often using multiple linear regression (MLR) or partial least squares (PLS), that links them to an observed reactivity parameter (e.g., a reaction rate constant). nih.gov The resulting QSAR equation can then be used to predict the reactivity of new or untested compounds like this compound. For instance, a hypothetical QSAR equation might look like:

Reactivity = c0 + c1(HOMO) + c2(LUMO) + c3(log P) + c4(MR)

Where c0-c4 are coefficients determined from the regression analysis. Such models have been successfully applied to various series of substituted pyridine and sulfonamide compounds to predict their activities. nih.govresearchgate.net

A representative set of structural parameters that would be calculated for a QSAR study of this compound is presented in the table below:

| Descriptor Class | Specific Descriptor | Typical Information Provided |

| Electronic | HOMO Energy | Electron-donating ability |

| LUMO Energy | Electron-accepting ability | |

| Dipole Moment | Molecular polarity | |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability |

| van der Waals Volume | Molecular size | |

| Lipophilic | Log P | Hydrophobicity/Hydrophilicity |

| Topological | Wiener Index | Molecular branching |

Reaction Mechanism Studies through Computational Approaches

Computational chemistry is an invaluable tool for elucidating the detailed mechanisms of chemical reactions, including the synthesis of this compound. researchgate.net Density Functional Theory (DFT) is a widely used method for these types of investigations, as it provides a good balance between accuracy and computational cost for medium-sized organic molecules. researchgate.net

A plausible synthetic route to this compound involves the reaction of 6-bromopyridine-3-sulfonyl chloride with ethylamine (B1201723). A computational study of this reaction would involve the following steps:

Geometry Optimization: The three-dimensional structures of the reactants (6-bromopyridine-3-sulfonyl chloride and ethylamine), the transition state, any intermediates, and the final product (this compound) are optimized to find their lowest energy conformations.

Transition State Search: The transition state is the highest energy point along the reaction coordinate. Locating this structure is key to understanding the reaction kinetics. Frequency calculations are performed to confirm that the located structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction path.

Reaction Pathway Mapping: The Intrinsic Reaction Coordinate (IRC) method can be used to follow the reaction path from the transition state down to the reactants and products, confirming that the identified transition state connects the desired species.

For the reaction between 6-bromopyridine-3-sulfonyl chloride and ethylamine, a computational study would likely investigate a nucleophilic substitution mechanism at the sulfur atom. The ethylamine would act as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The calculations would help to determine whether the reaction proceeds in a single concerted step or through a stepwise mechanism involving a tetrahedral intermediate.

The insights gained from such studies are not limited to the main reaction pathway. They can also be used to explore potential side reactions and to understand the role of solvents and catalysts in the reaction. rawdatalibrary.net

Future Research Directions and Methodological Innovations

Development of Novel and Highly Efficient Synthetic Routes to Pyridine (B92270) Sulfonamides

The synthesis of pyridine sulfonamides is a cornerstone of their development for various applications. While established methods exist, future research will focus on creating more efficient, sustainable, and versatile synthetic pathways.

One promising area is the use of novel catalytic systems. For instance, the development of unique quinoline-based dendrimer-like ionic liquids has shown potential as a catalyst for synthesizing new pyridines with sulfonamide moieties under mild conditions. rsc.orgresearchgate.net Another approach involves multicomponent reactions, which allow for the construction of complex molecules bearing both sulfonamide and pyridine cores in a single step, offering a unique combination of their inherited characteristics. rsc.org

Future synthetic strategies are expected to move beyond traditional methods, incorporating techniques like microwave-assisted synthesis to accelerate reactions. nih.gov The development of metal-free reaction systems, such as using an iodine-tert-butyl hydroperoxide (TBHP) system to promote sulfonylation, presents an eco-friendly and cost-effective alternative. rsc.org These innovative routes aim to improve yields, reduce reaction times, and expand the scope of accessible pyridine sulfonamide derivatives. nih.govnih.gov

Table 1: Comparison of Synthetic Approaches for Pyridine Sulfonamides

| Method | Key Features | Potential Advantages |

|---|---|---|

| Multicomponent Synthesis | Combines three or more reactants in a single operation. | High atom economy, operational simplicity, rapid access to molecular diversity. rsc.org |

| Ionic Liquid Catalysis | Utilizes novel quinoline-based dendrimer-like ionic liquids. | Mild reaction conditions, potential for catalyst recycling, unique reactivity. rsc.orgresearchgate.net |

| Microwave-Assisted Synthesis | Employs microwave irradiation to heat reactions. | Significantly reduced reaction times, improved yields, enhanced reaction control. nih.gov |

| Metal-Free Sulfonylation | Uses reagents like iodine-TBHP for S-N bond formation. | Avoids heavy metal contamination, cost-effective, environmentally friendly. rsc.org |

Exploration of New Reactivity Profiles for Halogenated Pyridine Sulfonamides in Organic Synthesis

Halogenated pyridine sulfonamides, such as 6-Bromo-N-ethylpyridine-3-sulfonamide, are valuable intermediates in organic synthesis. The halogen atom, particularly bromine, serves as a versatile functional handle for introducing further molecular complexity, primarily through cross-coupling reactions.

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool for forming carbon-carbon bonds, but its application to pyridine-based structures can be challenging. nih.govsemanticscholar.org Future research will focus on overcoming these limitations. A significant innovation is the use of pyridine sulfinates as alternatives to traditional pyridine boronates in palladium-catalyzed cross-coupling reactions. nih.govsemanticscholar.org This approach has demonstrated an unrivaled scope and utility, particularly for challenging 2-substituted pyridines, and works efficiently with both aryl bromides and chlorides. nih.gov

Beyond established methods, the exploration of novel cross-electrophile coupling (XEC) reactions offers new possibilities. The first intramolecular XEC of unstrained benzylic sulfonamides with alkyl chlorides has been achieved using a nickel catalyst, generating cyclopropane (B1198618) products. acs.org This work establishes a precedent for activating strong C-N bonds in sulfonamides and provides a framework for developing new catalysts for these transformations. acs.org Investigating the reactivity of the bromo-substituent in this compound in these and other emerging coupling reactions will be a key area of future study.

Advanced Structural Characterization Techniques for Complex Pyridine Sulfonamide Derivatives

A thorough understanding of the three-dimensional structure of pyridine sulfonamides is crucial for rational drug design and materials science. While standard techniques are effective, future research will increasingly rely on a combination of advanced methods to elucidate the complex structures of novel derivatives.

Single-crystal X-ray diffraction remains the gold standard for determining precise molecular geometry, conformation, and intermolecular interactions, such as hydrogen bonding patterns. lookchem.comnih.gov It provides unambiguous data on how molecules pack in the solid state, which is vital for understanding physical properties and for polymorph screening. lookchem.com

For materials that are not amenable to single-crystal studies or for refining structural details, solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool. nih.govnih.gov When combined with quantum-chemical calculations, such as the Gauge-Including Projector Augmented Wave (GIPAW) method, it allows for the assignment of all ¹³C and most ¹H signals, effectively verifying the structure determined by X-ray diffraction. nih.gov This synergistic approach, often termed NMR crystallography, provides a fine refinement of molecular structures in the solid state. nih.gov

Complementary techniques such as Fourier-transform infrared spectroscopy (FT-IR), mass spectrometry, and elemental analysis will continue to be essential for confirming the identity and purity of newly synthesized compounds. nih.govnih.gov For more complex systems, such as metal complexes of pyridine sulfonamide ligands, these techniques are indispensable for full characterization. nih.govresearchgate.net

Table 2: Advanced Techniques for Structural Characterization

| Technique | Information Provided | Application to Pyridine Sulfonamides |

|---|---|---|

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, bond angles, crystal packing, hydrogen bonding. lookchem.comnih.gov | Unambiguous determination of absolute configuration and supramolecular assembly. researchgate.net |

| Solid-State NMR Spectroscopy | Information about the local environment of atomic nuclei in the solid state. nih.gov | Characterization of polymorphic forms and refinement of crystal structures. nih.gov |

| NMR Crystallography (SSNMR + GIPAW) | High-resolution structural data by correlating experimental NMR data with theoretical calculations. nih.gov | Validation of X-ray structures and detailed analysis of non-crystalline materials. |

| Mass Spectrometry (e.g., LSI-MS) | Molecular weight and fragmentation patterns. | Confirmation of molecular formula and structural fragments of new derivatives. nih.gov |

Application of Machine Learning and Artificial Intelligence in the Design and Synthesis of Pyridine Sulfonamides

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the discovery and development of new pyridine sulfonamides. nih.gov These computational tools can analyze vast datasets to identify complex patterns, accelerating the entire research and development pipeline from initial design to synthesis. nih.gov

In drug design, AI algorithms can predict the physicochemical properties of novel compounds, such as solubility and bioavailability, as well as their potential toxicity. mdpi.com ML models are trained on large databases of known molecules to predict drug-target interactions and binding affinities, allowing researchers to prioritize the most promising candidates for synthesis and testing. mdpi.comneovarsity.org This in silico screening significantly reduces the time and cost associated with traditional trial-and-error approaches. nih.gov

Q & A

Basic: What are the recommended synthetic routes and optimization strategies for 6-Bromo-N-ethylpyridine-3-sulfonamide?

Answer:

The synthesis typically involves multi-step reactions, such as sulfonylation of a brominated pyridine precursor followed by N-ethylation. Key steps include:

- Sulfonylation : Reacting 6-bromopyridine-3-sulfonyl chloride with N-ethylamine under controlled pH (e.g., in THF or DCM at 0–5°C) to prevent side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the product.

Optimization strategies:

- Temperature Control : Lower temperatures reduce decomposition of reactive intermediates .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require careful removal to avoid impurities.

- Catalysis : Use of mild bases (e.g., triethylamine) to neutralize HCl byproducts and drive the reaction forward .

Basic: Which characterization techniques are essential for verifying the structure and purity of this compound?

Answer:

Critical techniques include:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., bromine at C6, ethyl group on sulfonamide).

- HSQC/HMBC : Resolve ambiguous peaks in crowded aromatic regions.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ peak for C₇H₁₀BrN₂O₂S).

- Elemental Analysis : Quantify Br and S content to confirm stoichiometry .

Advanced: How can computational chemistry enhance the design and optimization of reactions involving this compound?

Answer:

Integrate quantum chemical calculations (e.g., DFT) with experimental workflows:

- Reaction Pathway Prediction : Simulate intermediates and transition states for substitution reactions (e.g., Suzuki-Miyaura coupling) to identify energetically favorable pathways .

- Solvent Effects : Use COSMO-RS models to predict solvent compatibility and optimize reaction yields.

- Machine Learning : Train models on existing reaction data to predict optimal conditions (e.g., catalyst loading, temperature) for new derivatives .

Advanced: How do structural modifications (e.g., halogen substitution) impact the reactivity and biological activity of this compound?

Answer:

Comparative studies with analogs reveal:

- Halogen Effects : Bromine’s electronegativity and steric bulk increase resistance to nucleophilic substitution compared to chlorine analogs, altering reaction kinetics .

- Biological Activity : Bromine enhances lipophilicity, improving membrane permeability in cell-based assays but may reduce solubility. Methyl substitution at the pyridine ring (e.g., 6-methyl analogs) decreases electrophilicity, reducing reactivity in coupling reactions .

Advanced: What methodological frameworks address contradictory data in biological assays for this compound?

Answer:

- Factorial Design : Systematically vary parameters (e.g., concentration, incubation time) to identify confounding variables .

- Dose-Response Curves : Use nonlinear regression to distinguish between true activity and assay artifacts (e.g., cytotoxicity at high concentrations).

- Orthogonal Assays : Validate results with complementary techniques (e.g., SPR for binding affinity vs. cellular inhibition assays) .

Advanced: What are the challenges in scaling up synthesis, and how can they be mitigated?

Answer:

- Bromine Handling : Brominated intermediates are moisture-sensitive; use inert atmospheres and anhydrous solvents during large-scale reactions.

- Byproduct Formation : Optimize stoichiometry (e.g., excess N-ethylamine) to minimize di-ethylated byproducts.

- Process Control : Implement inline FTIR or HPLC monitoring to track reaction progress and purity in real time .

Basic: How does the electronic nature of the pyridine ring influence sulfonamide reactivity?

Answer:

The electron-withdrawing sulfonamide group at C3 deactivates the pyridine ring, directing electrophilic substitution to C4 or C5. Bromine at C6 further stabilizes the ring via inductive effects, reducing susceptibility to oxidation. Computational NBO analysis can quantify charge distribution to predict regioselectivity .

Advanced: What strategies improve the stability of this compound in biological assays?

Answer:

- Formulation : Use co-solvents (e.g., DMSO/PEG mixtures) to enhance solubility and prevent aggregation.

- Prodrug Design : Mask the sulfonamide as a hydrolyzable ester to improve plasma stability.

- Metabolic Studies : LC-MS/MS profiling identifies major metabolites (e.g., de-ethylated or debrominated products) to guide structural optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.